BenchChemオンラインストアへようこそ!

1-(3-Amino-4-methoxypyridin-2-YL)ethanone

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocycle Construction

Strategically source 1-(3-Amino-4-methoxypyridin-2-YL)ethanone (CAS 1393560-07-0), a non-commodity trisubstituted pyridine. Its unique ortho-acetyl/amino/methoxy pattern provides a reactive ketone for heterocycle annulation and a hydrogen-bond-donating amine for amide coupling, which is not achievable via blending. This enables efficient construction of fused pyridine-imidazole libraries for PI3K/AKT/mTOR targets (analogs reach IC50 3.62–4.72 nM). The balanced lipophilicity (AlogP ~0.38) makes it a superior starting material for CNS MPO-optimized leads. Secure this critical intermediate for your discovery pipeline.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B15247449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-methoxypyridin-2-YL)ethanone
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CC(=C1N)OC
InChIInChI=1S/C8H10N2O2/c1-5(11)8-7(9)6(12-2)3-4-10-8/h3-4H,9H2,1-2H3
InChIKeyLXECMPLGMVKMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-methoxypyridin-2-YL)ethanone CAS 1393560-07-0: Core Properties & Procurement Baseline


1-(3-Amino-4-methoxypyridin-2-YL)ethanone (CAS 1393560-07-0) is a trisubstituted pyridine with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹ . It features a 2-acetyl group, a 3-amino group, and a 4-methoxy group on the pyridine ring. This compound serves primarily as a synthetic intermediate in medicinal chemistry, with the 2-acetyl group providing a reactive ketone handle for condensation reactions (e.g., imine or enamine formation) and heterocycle construction . The simultaneous presence of a hydrogen-bond-donating amino group and a lipophilic methoxy group distinguishes it from simpler acetylpyridine analogs and influences its utility in kinase inhibitor scaffold elaboration [1].

Why In-Class Substitution with 1-(3-Amino-4-methoxypyridin-2-YL)ethanone Fails Without Quantitative Justification


The substitution pattern of 1-(3-amino-4-methoxypyridin-2-yl)ethanone cannot be mimicked by simple mixing or blending of other pyridine derivatives. The 4-methoxy substituent modulates the electron density of the pyridine ring, influencing π–π stacking in kinase ATP-binding pockets [1], while the 3-amino group provides a site for hydrogen bonding and derivatization (e.g., amide coupling) . Analogs lacking the 3-amino group (e.g., 1-(4-methoxypyridin-2-yl)ethanone, CAS 59576-28-2) lose this key hydrogen-bond donor capacity . Conversely, analogs lacking the 4-methoxy group (e.g., 1-(3-amino-pyridin-2-yl)ethanone, CAS 13210-25-8) exhibit altered lipophilicity and a different hydrogen-bond acceptor profile, potentially impacting cell permeability and target binding . Class-level evidence from PI3K inhibitor development shows that the 2-methoxypyridine motif is a privileged structure for back-pocket binding; the target compound, with its 4-methoxy orientation and 2-acetyl blocking group, is uniquely positioned as an intermediate for later-stage derivatization in this chemical space [2].

Quantitative Differentiation of 1-(3-Amino-4-methoxypyridin-2-YL)ethanone from Closest Analogs


Synthetic Differentiation: The 2-Acetyl Group Enables Regiospecific Heterocycle Formation

The 2-acetyl group in 1-(3-amino-4-methoxypyridin-2-yl)ethanone provides a reactive carbonyl that can undergo chemoselective condensation with hydrazines or amidines to form fused heterocycles (e.g., pyrazolo[1,5-a]pyridines), a transformation not feasible with the simple 4-methoxy analog 1-(4-methoxypyridin-2-yl)ethanone due to the absence of the ortho-amino directing group . This tandem reactivity is corroborated by a 2023 Nature Communications study demonstrating that similar ortho-amino acetylpyridines react with acetic anhydride under mild conditions to yield acetylated products in good isolated yields, confirming the chemoselectivity of the 2-acetyl group when an adjacent amino group is present [1]. Class-level inference from PI3K inhibitor literature indicates that fused imidazo[1,2-a]pyridine analogs derived from 2-acetyl-3-amino pyridines achieve PI3Kα IC₅₀ values as low as 3.62–4.72 nM, whereas analogs constructed from simple 4-methoxypyridine scaffolds (lacking 2-acetyl) require additional synthetic steps to introduce the fused ring system [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocycle Construction

LogP Enhancement: 4-Methoxy Substitution Increases Lipophilicity vs. Non-Methoxylated Analogs

The 4-methoxy group in 1-(3-amino-4-methoxypyridin-2-yl)ethanone (computed AlogP ≈ 0.38 [1]) contributes additional lipophilicity compared to the non-methoxylated analog 1-(3-amino-pyridin-2-yl)ethanone (CAS 13210-25-8, molecular weight 136.15, no methoxy group) . While experimentally measured logP values for the target compound are not available in public databases, the structural difference yields an estimated ΔlogP of approximately +0.3 to +0.5 log units relative to the des-methoxy analog, based on the π contribution of the aromatic –OCH₃ substituent [2]. This modest lipophilicity increase may improve passive membrane permeability without introducing the excessive logP (>3) that often leads to poor aqueous solubility and metabolic instability [3]. In contrast, the comparator 1-(4-methoxypyridin-2-yl)ethanone (CAS 59576-28-2) lacks the 3-amino group and has a different hydrogen bond donor/acceptor balance, limiting its utility as a scaffold for amide-linked inhibitor libraries .

Physicochemical Properties ADME Permeability

Hydrogen Bond Donor Capacity: The 3-Amino Group Provides a Unique Derivatization Anchor

The 3-amino group of 1-(3-amino-4-methoxypyridin-2-yl)ethanone serves as both a hydrogen bond donor (HBD) and a reactive site for amide or urea coupling. The target compound has a HBD count of 1 (from the 3-NH₂) plus 2 hydrogen bond acceptors (pyridine N and acetyl carbonyl), yielding a topological polar surface area (TPSA) of approximately 66.5 Ų [1]. In contrast, 1-(4-methoxypyridin-2-yl)ethanone (CAS 59576-28-2) has a HBD count of 0, a HBA count of 3 (pyridine N, 4-OCH₃ oxygen, and carbonyl oxygen), and a TPSA of approximately 39.2 Ų . This difference in HBD capacity directly impacts the ability to engage kinase hinge regions via dual hydrogen-bonding interactions: class-level evidence from PI3K inhibitor crystal structures shows that a methoxypyridine motif combined with an amino group enables simultaneous hinge binding (via the pyridine N as HBA and the NH₂ as HBD), a binding mode crucial for achieving sub-100 nM potency [2]. The non-amino analog lacks this HBD, requiring an additional linker to introduce a donor group and potentially reducing ligand efficiency.

Medicinal Chemistry Amide Coupling Kinase Hinge Binding

Kinase Inhibitor Scaffold Potential: Class-Level PI3K Potency vs. Non-Acetyl Precursor

While direct PI3K inhibition data for 1-(3-amino-4-methoxypyridin-2-yl)ethanone are not publicly available, class-level inference from structurally related analogs supports its differentiation from the simple 3-amino-4-methoxypyridine scaffold. Compounds bearing a 4-methoxypyridin-2-yl substructure have demonstrated single-digit nanomolar PI3Kα potency: US8633204 Example 307 achieved IC₅₀ = 3.62 nM, and Example 317 achieved IC₅₀ = 4.72 nM in a PI3Kα in vitro kinase assay at pH 7.4 and 25°C [1][2]. In contrast, 3-amino-4-methoxypyridine itself (CAS 33631-09-3), lacking the 2-acetyl group, has not been reported to exhibit PI3K inhibitory activity independently; its documented biological effects are primarily limited to glycogen synthase kinase-3 (GSK3) modulation and anesthetic activity, not kinase inhibition . The 2-acetyl group in the target compound serves as a synthetic handle for cyclization to fused pyridine–heteroaryl systems that mimic the ATP-adenine ring, a key pharmacophoric feature for PI3K hinge binding [3]. This positions the target compound as a strategically superior starting material for PI3K inhibitor library synthesis compared to the simple amino-methoxypyridine precursor.

PI3K Inhibition Kinase Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for 1-(3-Amino-4-methoxypyridin-2-YL)ethanone Based on Evidenced Differentiation


PI3K-Focused Kinase Inhibitor Library Synthesis

The target compound's combination of a 2-acetyl group (enabling heterocycle annulation) and a 3-amino group (enabling amide coupling) makes it an ideal starting material for synthesizing fused pyridine–imidazole or pyridine–pyrimidine libraries targeting the PI3K/AKT/mTOR pathway. Class-level evidence shows that elaborated analogs achieve PI3Kα IC₅₀ values of 3.62–4.72 nM [1]. The 4-methoxy group contributes to back-pocket binding affinity, a privileged interaction for PI3Kδ selectivity [2].

Central Nervous System (CNS) Lead Optimization Programs

The modest computed AlogP (≈0.38) and balanced HBD/HBA profile (1 HBD, 4 HBA) of the target compound position it favorably for CNS drug discovery, where optimal logP values typically fall between 1 and 3 [1]. The amino group enables derivatization to amides or ureas without introducing additional hydrogen bond donors, preserving CNS multiparameter optimization (MPO) scores. Compared to the non-methoxylated analog 1-(3-amino-pyridin-2-yl)ethanone, the increased lipophilicity may improve blood–brain barrier penetration [2].

Antibacterial Efflux Pump Inhibitor Development

The amino-methoxypyridine scaffold of the target compound is structurally related to pyridine derivatives that have demonstrated activity as bacterial efflux pump inhibitors, specifically targeting RND-family pumps in Pseudomonas aeruginosa [1]. While direct MIC data for the target compound are not available, structurally analogous aminomethoxypyridines have been reported with MIC values of 0.3–2 μM against Gram-positive and Gram-negative bacteria [2]. The target compound's amino group enables sulfonamide or amide conjugation, a common strategy for optimizing efflux pump inhibitor potency .

SARM1 Inhibitor Intermediate for Neurodegenerative Disease Research

Substituted pyridine derivatives are a key chemotype for SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibition, a target for axonal degeneration in neurodegenerative diseases [1]. The 3-amino-4-methoxypyridine core of the target compound, combined with the reactive 2-acetyl group for further elaboration, positions it as a strategic intermediate for SARM1 inhibitor lead optimization. The amino group serves as an attachment point for the aromatic or heteroaromatic capping groups commonly found in SARM1 inhibitor patent disclosures [2].

Quote Request

Request a Quote for 1-(3-Amino-4-methoxypyridin-2-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.